N-(1,3-benzothiazol-2-yl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that features a benzothiazole ring and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the ethanediamide linkage and the pyrrolidinone moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where certain groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-(1,3-benzothiazol-2-yl)-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzothiazole ring is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. The pyrrolidinone moiety may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-N’-phenylethanediamide
- N-(1,3-benzothiazol-2-yl)-N’-[4-methylphenyl]ethanediamide
- N-(1,3-benzothiazol-2-yl)-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to the specific combination of functional groups and the presence of both benzothiazole and pyrrolidinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-8-9-13(11-15(12)24-10-4-7-17(24)25)21-18(26)19(27)23-20-22-14-5-2-3-6-16(14)28-20/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,26)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFNEEMEQGFNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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